7-Chloro-3-(2,6-diethylanilino)indol-2-one
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Overview
Description
7-Chloro-3-(2,6-diethylanilino)indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position and a 2,6-diethylanilino group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2,6-diethylanilino)indol-2-one typically involves the reaction of 7-chloroindole-2-one with 2,6-diethylaniline under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2,6-diethylanilino)indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Scientific Research Applications
7-Chloro-3-(2,6-diethylanilino)indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2,6-diethylanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness
7-Chloro-3-(2,6-diethylanilino)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and diethylanilino groups enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
Properties
Molecular Formula |
C18H17ClN2O |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
7-chloro-3-(2,6-diethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C18H17ClN2O/c1-3-11-7-5-8-12(4-2)15(11)20-17-13-9-6-10-14(19)16(13)21-18(17)22/h5-10H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
BRFNXHGELRTPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C2C3=C(C(=CC=C3)Cl)NC2=O |
Origin of Product |
United States |
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